![molecular formula C₂₄H₂₇FN₆O₄ B1141236 Dovitinib lactate anhydrous CAS No. 692737-80-7](/img/structure/B1141236.png)
Dovitinib lactate anhydrous
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Overview
Description
Dovitinib lactate anhydrous is an orally available small molecule that exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis. It is currently being investigated for use in multiple myeloma and solid tumors .
Chemical Reactions Analysis
Dovitinib inhibits receptors in the FGF pathway, VEGF, and PDGF. It undergoes oxidative metabolism, with primary biotransformations including hydroxylation on the fluorobenzyl ring and N-oxidation and carbon oxidation on the methylpiperazine moiety. Notably, it is eliminated predominantly via feces, suggesting high oral absorption .
Scientific Research Applications
Breast Cancer Treatment
Dovitinib lactate has been used in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. It has shown antitumor activity in heavily pretreated patients with FGFR pathway–amplified breast cancer . In a Phase II trial, dovitinib was used in combination with fulvestrant, an estrogen receptor antagonist, to treat postmenopausal patients with HR+, HER2- advanced breast cancer that had progressed during or after prior endocrine therapy .
Inhibition of Tyrosine Kinase
Dovitinib is a biologically active small molecule that exhibits potent inhibitory activity against tyrosine kinase, which is involved in tumor growth and angiogenesis .
Mechanism of Action
Dovitinib lactate, also known as Dovitinib lactate anhydrous or Dovitinib (TKI258) Lactate, is an orally active small molecule with potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis .
Target of Action
Dovitinib primarily targets fibroblast growth factor receptors (FGFR), vascular endothelial growth factor receptors (VEGFR), and platelet-derived growth factor receptors (PDGFR) . These receptors play a crucial role in the proliferation, migration, and survival of cancer cells .
Mode of Action
Unlike many kinase inhibitors that only target VEGF, Dovitinib inhibits receptors in the FGF pathway, as well as VEGF and PDGF . By inhibiting these receptors, Dovitinib disrupts the signaling pathways that promote tumor growth and angiogenesis .
Biochemical Pathways
The inhibition of FGFR, VEGFR, and PDGFR disrupts several biochemical pathways involved in tumor growth and angiogenesis . This includes the FGF pathway, which is potentially of therapeutic significance to a group of myeloma patients whose cancer cells express high levels of surface FGF receptors .
Pharmacokinetics
The pharmacokinetic properties of Dovitinib are currently under investigation. , it is known that Dovitinib is orally active.
Result of Action
The inhibition of FGFR, VEGFR, and PDGF by Dovitinib results in the disruption of tumor growth and angiogenesis . This can lead to the inhibition of cancer cell proliferation and the induction of cancer cell death .
Action Environment
The action of Dovitinib can be influenced by various environmental factors. For instance, the presence of certain growth factors in the tumor microenvironment can affect the efficacy of Dovitinib . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O.C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2,4H,1H3,(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHDKBOBHHFLBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dovitinib lactate anhydrous | |
CAS RN |
692737-80-7 |
Source
|
Record name | Dovitinib lactate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0692737807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOVITINIB LACTATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B82T791274 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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